2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate is a complex organic compound that features a furan ring, a piperazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate typically involves multiple steps:
Formation of the furan-2-yl-2-oxoethyl intermediate: This can be achieved through the reaction of furan with an appropriate acylating agent under acidic or basic conditions.
Piperazine ring incorporation: The intermediate is then reacted with piperazine to form the piperazin-1-yl derivative.
Acetamide formation: The piperazin-1-yl derivative is further reacted with o-tolyl acetic acid or its derivatives to form the acetamide group.
Oxalate formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could yield furan-2,5-dione derivatives, while reduction of the carbonyl group could yield alcohol derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(p-tolyl)acetamide
- 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(m-tolyl)acetamide
Uniqueness
The uniqueness of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate lies in its specific structural features, such as the position of the tolyl group and the presence of the oxalate salt
Properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-N-(2-methylphenyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3.C2H2O4/c1-15-5-2-3-6-16(15)20-19(24)14-22-10-8-21(9-11-22)13-17(23)18-7-4-12-25-18;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3,(H,20,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUFONIXCPZNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.